4-(4-Bromophenyl)butan-2-ol
Overview
Description
4-(4-Bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of butanol, characterized by the presence of a bromophenyl group attached to the butanol backbone
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its exact biological targets remain to be elucidated .
Mode of Action
The mode of action of 4-(4-Bromophenyl)butan-2-ol is currently unknown due to the lack of research data . It’s worth noting that the compound contains a hydroxyl group, which may be involved in hydrogen bonding with its potential targets, influencing the compound’s interaction with these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Bromophenyl)butan-2-ol can be synthesized through the reduction of 4-(4-bromophenyl)butan-2-one. The typical procedure involves dissolving 4-(4-bromophenyl)butan-2-one in methanol and cooling the solution to 0°C. Sodium borohydride is then added portion-wise with stirring at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product is then isolated by standard work-up procedures, including extraction and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(4-bromophenyl)butan-2-one.
Reduction: The compound can be further reduced to form 4-(4-bromophenyl)butane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 4-(4-Bromophenyl)butan-2-one
Reduction: 4-(4-Bromophenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Bromophenyl)butanoic acid
- 4-(4-Bromophenyl)butane
Comparison: 4-(4-Bromophenyl)butan-2-ol is unique due to the position of the hydroxyl group on the second carbon of the butanol chain. This structural feature influences its reactivity and interactions with other molecules. Compared to 4-(4-Bromophenyl)butan-1-ol, the secondary alcohol in this compound makes it more susceptible to oxidation and other chemical transformations .
Properties
IUPAC Name |
4-(4-bromophenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYKPVOFFUPFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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